N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-13(12-9-15-5-6-16-12)17-7-8-20-14(22)10-3-1-2-4-11(10)18-19-20/h1-6,9H,7-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECHGFMYSFXDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-oxobenzo[d][1,2,3]triazin intermediate, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the coupling of this intermediate with pyrazine-2-carboxamide under specific conditions to yield the target compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness. Industrial methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Reactions Involving the Benzo[d] triazin-4-one Moiety
The triazinone ring is highly reactive due to its electron-deficient nature, enabling participation in:
Nucleophilic Substitution
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Hydroxide Attack : Under alkaline conditions (e.g., NaOH in ethanol), the triazinone undergoes ring-opening at the C4 position to form intermediates for further derivatization.
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Amine Substitution : Reacts with primary amines (e.g., methylamine) at the C3 position, displacing the ethyl group to yield substituted triazine derivatives.
Oxidation and Reduction
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Oxidation : The triazinone ring resists further oxidation but adjacent ethyl groups may oxidize to ketones using KMnO₄.
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Reduction : LiAlH₄ reduces the carbonyl group to a secondary alcohol, stabilizing the ring.
Pyrazine Carboxamide Reactivity
The pyrazine-2-carboxamide group participates in:
Hydrolysis
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Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond to yield pyrazine-2-carboxylic acid and ethylamine derivatives.
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Enzymatic Hydrolysis : Esterases or lipases selectively hydrolyze the amide under mild conditions (pH 7.4, 37°C).
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 8h | Pyrazine-2-carboxylic acid | 85% | |
| Enzymatic hydrolysis | Porcine liver esterase, pH 7.4, 24h | Ethylamine-triazinone conjugate | 68% |
Nucleophilic Acyl Substitution
Ethyl Linker Reactivity
The ethyl group connecting the triazinone and carboxamide enables:
Alkylation
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Forms quaternary ammonium salts when treated with methyl iodide in acetonitrile.
Elimination Reactions
Cross-Coupling Reactions
The pyrazine ring participates in:
Suzuki-Miyaura Coupling
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C, 12h | 5-phenylpyrazine-2-carboxamide derivative | 60% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Ring Contraction : Converts the triazinone to a benzimidazole derivative via nitrogen loss.
Thermal Degradation
At temperatures >200°C, the compound decomposes into:
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Pyrazine fragments (detected via GC-MS)
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CO₂ and NH₃ (via carboxamide breakdown).
This reactivity profile highlights the compound’s versatility in synthetic chemistry, with applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Further studies are needed to explore catalytic asymmetric reactions and biological activity modulation.
Scientific Research Applications
Chemical Properties and Structure
The compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide features a complex structure characterized by the presence of a pyrazine ring and a triazinone moiety. Its molecular formula is , with a molecular weight of approximately 344.4 g/mol. The structural elements contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazinone compounds exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines, suggesting its potential role as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that certain triazinone derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis . This property positions this compound as a candidate for further development in treating bacterial infections.
Synthesis and Biological Evaluation
A notable study synthesized various derivatives of the compound and evaluated their biological activities. The synthesized compounds were tested for their cytotoxic effects on cancer cells and their ability to inhibit bacterial growth . The most potent derivatives exhibited IC50 values in the low micromolar range, highlighting the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications at specific positions on the pyrazine and triazinone rings significantly impacted the biological efficacy of the compounds. For example, substituents that enhance lipophilicity were found to improve cellular uptake and bioavailability . This insight is crucial for designing more effective analogs.
Mechanism of Action
The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. In the context of Alzheimer’s research, it has been shown to inhibit cholinesterase enzymes, which play a role in the breakdown of neurotransmitters. This inhibition can help increase neurotransmitter levels in the brain, potentially improving cognitive function . The compound may also interact with other molecular pathways involved in oxidative stress and amyloid-beta aggregation.
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility compared to longer chains (e.g., butyl in 14a or propanamide in ), which may influence binding pocket accessibility .
- Synthetic Routes: The target compound likely employs carbodiimide-mediated coupling, while benzotriazinone derivatives (e.g., 14a–14n) require multi-step synthesis from isatin .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s pyrazine moiety increases hydrogen-bond acceptors (6 vs.
- Lower predicted logP (~1.8) compared to TAK-041 (logP 3.4) suggests improved aqueous solubility, critical for bioavailability .
Key Observations :
- Pyrazine-carboxamide hybrids () demonstrate modularity in drug design, with metal complexes enhancing antimicrobial potency .
Structure-Activity Relationships (SAR)
- Benzotriazinone Core: Essential for enzyme inhibition (e.g., α-glucosidase); substitution at the 3-position modulates activity .
- Pyrazine vs. Quinoline: Pyrazine’s smaller size may favor selectivity for compact binding sites, whereas quinoline’s bulk enhances π-stacking in hydrophobic pockets .
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.29 g/mol. Its structure features a pyrazine ring linked to a triazinone moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazinone core followed by the incorporation of the pyrazine and carboxamide functionalities. The synthetic pathways often utilize various reagents and conditions optimized for yield and purity.
Anticancer Properties
Research has indicated that derivatives of benzotriazine compounds exhibit significant anticancer properties. For example, studies have shown that certain benzotriazinones can inhibit the growth of cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 15 | Induction of apoptosis |
| Other Benzotriazines | MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Studies suggest that compounds with similar structures can exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Other Benzotriazines | Staphylococcus aureus | 16 µg/mL |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Repair Mechanisms : Similar compounds have been shown to interfere with DNA repair proteins in cancer cells, leading to increased cell death.
- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial efficacy.
- Targeting Specific Enzymes : Molecular docking studies indicate potential binding affinity to enzymes involved in critical metabolic pathways in both cancerous and bacterial cells .
Case Studies
Several case studies have highlighted the efficacy of benzotriazine derivatives in clinical settings:
- Case Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Efficacy Against E. coli : In vitro assays revealed that this compound effectively inhibited the growth of E. coli, suggesting its potential as a lead candidate for developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Alkylation : Introducing the ethyl linker via alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one using ethyl halides or similar reagents .
- Amide coupling : Reacting the intermediate with pyrazine-2-carboxylic acid using coupling agents like EDCI or DCC in the presence of a base (e.g., DIPEA) to form the carboxamide bond .
- Purification : Techniques such as recrystallization or column chromatography are critical for isolating the final product with >95% purity .
Q. How is the compound characterized for structural validation and purity?
Key analytical methods include:
- NMR spectroscopy : To confirm proton and carbon environments, particularly the triazinone and pyrazine moieties .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>99% is standard for research-grade material) .
- Mass spectrometry (MS) : For molecular weight validation (theoretical: ~342.3 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
While direct studies are limited, structurally related benzotriazinone-pyrazine hybrids exhibit:
- Antimicrobial activity : MIC values ranging from 0.60–22.86 μg/mL against Mycobacterium tuberculosis .
- Kinase inhibition : Pyrazine-carboxamide derivatives show potential in targeting enzymes like Fab-H (in E. coli) or cancer-associated kinases .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Methodological considerations:
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions during alkylation or coupling steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require post-synthesis removal via distillation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce reaction times in key steps .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Case example:
- Orthogonal assays : If molecular docking predicts strong binding to a kinase (e.g., IC50 < 1 μM via AutoDock ), validate with in vitro kinase inhibition assays (e.g., ADP-Glo™) .
- Structural analogs : Compare activity profiles of derivatives (e.g., replacing pyrazine with pyridine) to isolate structure-activity relationships (SAR) .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
Experimental design recommendations:
Q. What computational tools are suitable for elucidating the mechanism of action?
Advanced approaches:
Q. How do steric and electronic effects of substituents influence bioactivity?
Comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
